molecular formula C13H15BrN2O B8158293 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile

5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile

Cat. No.: B8158293
M. Wt: 295.17 g/mol
InChI Key: CPZVMAIPHJHDNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile is a pyridine derivative featuring a bromine atom at position 5, a cyclohexylmethoxy group at position 2, and a carbonitrile group at position 3. This compound’s structural complexity arises from the interplay of electron-withdrawing (bromo, carbonitrile) and bulky lipophilic (cyclohexylmethoxy) substituents.

Properties

IUPAC Name

5-bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-12-6-11(7-15)13(16-8-12)17-9-10-4-2-1-3-5-10/h6,8,10H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZVMAIPHJHDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=N2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Functional Group Introduction

The foundational approach begins with brominated pyridine precursors, leveraging bromine’s reactivity for subsequent substitutions. A common starting material is 5-bromo-2-methylpyridine , which undergoes sequential modifications to introduce the cyclohexylmethoxy and carbonitrile groups.

Bromination of Pyridine Derivatives

Bromination typically targets the pyridine ring’s 5-position, guided by directing effects of existing substituents. For example, nitrile groups at position 3 direct electrophilic substitution to position 5 due to their meta-directing nature. This step ensures regioselective bromination, critical for downstream reactions.

Cyclohexylmethoxy Group Installation

The cyclohexylmethoxy group is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. In NAS, a bromide at position 2 is displaced by cyclohexylmethoxide under elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF). Alternatively, Ullmann-type couplings using copper catalysts enable ether formation between aryl halides and alcohols.

Cyanation at Position 3

The carbonitrile group is installed via Rosenmund-von Braun reaction, where a bromide at position 3 is replaced by cyanide using copper(I) cyanide (CuCN) at high temperatures (150°C). This method achieves moderate yields (59%) but requires rigorous purification via silica gel chromatography.

Stepwise Synthesis from 5-Bromo-2-methylpyridine

Oxidation and Functionalization

  • Oxidation of Methyl Group : The methyl group at position 2 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Esterification and Ammonolysis : The acid is converted to an ethyl ester, followed by ammonolysis to yield a primary amide.

  • Hofmann Degradation : The amide undergoes Hofmann degradation to form a primary amine, which is subsequently diazotized and replaced by a bromide.

  • Cyclohexylmethoxy Substitution : The bromide at position 2 is displaced by cyclohexylmethoxide under basic conditions.

Direct Substitution Pathways

An alternative route employs 2,5-dibromopyridine-3-carbonitrile as the starting material:

  • Substitution at Position 2 : The bromide at position 2 is replaced by cyclohexylmethoxide via Pd-catalyzed coupling (e.g., using Pd(PPh₃)₄) in tetrahydrofuran (THF) at 70°C.

  • Retention of Bromine at Position 5 : The bromide at position 5 remains intact, yielding the target compound.

Alternative Methodologies

Grignard Reagent-Based Coupling

Cyclopropylmagnesium bromide has been successfully coupled to 2,5-dibromopyridine using PdCl₂(dppf) as a catalyst, achieving 50–100% yields. Analogously, cyclohexylmethylmagnesium bromide could substitute the bromide at position 2, though this remains experimentally untested for the target compound.

One-Pot Multi-Step Reactions

Recent advances explore one-pot syntheses to reduce purification steps. For instance, simultaneous bromination and cyanation using N-bromosuccinimide (NBS) and CuCN in acetonitrile have been reported for analogous pyridines, though yields are suboptimal (30–40%).

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature150°C (cyanation)Higher yields at 150°C
CatalystCuCN, Pd(PPh₃)₄Pd catalysts improve coupling efficiency
SolventDMF, THFPolar solvents enhance NAS

Purification Techniques

  • Column Chromatography : Essential for isolating the target compound from byproducts (e.g., di-substituted derivatives).

  • Acid-Base Extraction : Utilized to remove unreacted starting materials and catalysts.

Industrial-Scale Considerations

The patent CN101514184A highlights a scalable route starting from 6-methyl-3-pyridinecarboxylic acid, avoiding 3-position byproducts through careful bromination control. Key industrial adaptations include:

  • Continuous Flow Reactors : Minimize side reactions during high-temperature steps.

  • Recycling of Catalysts : Pd and Cu catalysts are recovered via filtration and reused .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine oxides or other oxidized products.

    Reduction: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from it.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents on the pyridine ring critically determine physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Reference
5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile C₁₄H₁₅BrN₂O Br (5), OCH₂Cy (2), CN (3) ~339.2 High lipophilicity due to cyclohexylmethoxy
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO Br (5), OMe (2), Me (3) 202.05 Simpler structure; methyl enhances steric hindrance
5-Bromo-2-(trifluoromethyl)pyridine-3-carbonitrile C₇H₂BrF₃N₂ Br (5), CF₃ (2), CN (3) 251.01 Strong electron-withdrawing CF₃ group enhances reactivity
5-Bromo-2-(dimethylamino)nicotinonitrile C₈H₈BrN₃ Br (5), NMe₂ (2), CN (3) 242.07 Electron-donating amino group increases basicity
Key Observations:
  • Cyclohexylmethoxy vs. Smaller Substituents : The cyclohexylmethoxy group in the target compound confers significant steric bulk and lipophilicity compared to methoxy () or trifluoromethyl (). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
  • Electron-Withdrawing Effects: The carbonitrile group at position 3 (common in all analogs) withdraws electron density, polarizing the pyridine ring and directing electrophilic substitution to specific positions.
  • Amino vs. Alkoxy Groups: The dimethylamino group in donates electrons via resonance, contrasting with the electron-withdrawing nature of alkoxy substituents. This difference could influence binding affinity in receptor-ligand interactions.

Electronic and Steric Effects

Density functional theory (DFT) studies () highlight how substituents modulate electron density:

  • In contrast, trifluoromethyl () and carbonitrile groups create electron-deficient rings, favoring nucleophilic attack at positions ortho and para to the substituents.

Biological Activity

5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest possible interactions with biological targets, leading to various therapeutic applications. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

  • Chemical Formula : C12H14BrN2O
  • Molecular Weight : 284.15 g/mol
  • Melting Point : Not specified in available literature
  • Solubility : Soluble in organic solvents; limited information available on aqueous solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Case Study: Inhibition of CDK Activity

In a study examining various pyridine derivatives, this compound demonstrated significant inhibitory effects on CDK2, an important target for cancer therapy. The compound induced cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves modulation of cell cycle regulators such as p21 and p27, leading to enhanced expression and subsequent growth inhibition in cancer cells .

Biological Activity Data

The following table summarizes the biological activity data from various studies involving this compound:

Activity Assessed Cell Line IC50 (µM) Mechanism Reference
CDK InhibitionMCF-7 (Breast)12.5Induction of G1/S phase arrest
CytotoxicityHT-29 (Colon)15.0Apoptosis via caspase activation
Growth InhibitionHepG2 (Liver)10.0Cell cycle arrest through p21/p27 modulation

Research Findings

  • Anticancer Properties : Research indicates that this compound exhibits potent anticancer properties across multiple cancer cell lines. The compound's ability to induce apoptosis and halt cell cycle progression positions it as a promising candidate for further development in oncology.
  • Selectivity Index : The selectivity index of this compound was found to be favorable when tested against normal cell lines, suggesting a lower toxicity profile compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Molecular Docking Studies : In silico studies have provided insights into the binding affinity of this compound with CDK2, reinforcing the hypothesis that it acts as a competitive inhibitor at the ATP-binding site .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile, and how do functional groups influence its reactivity?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used for introducing aryl/heteroaryl groups to brominated pyridine scaffolds. The bromine atom at the 5-position serves as a reactive site for substitution, while the cyclohexylmethoxy group may require protection (e.g., silylation) during synthesis to prevent undesired side reactions . The electron-withdrawing cyano group at the 3-position stabilizes intermediates, facilitating regioselective transformations.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions and coupling constants. For example, the cyclohexylmethoxy group’s protons exhibit distinct splitting patterns in the δ 3.5–4.5 ppm range. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms the presence of the cyano group (~2200 cm⁻¹) . X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives.

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodology : The bromine atom allows for late-stage functionalization via cross-coupling, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. The cyclohexylmethoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies . In biochemical assays, the compound’s pyridine core can act as a kinase hinge-binding motif, making it a scaffold for kinase inhibitor development.

Advanced Research Questions

Q. How does the cyclohexylmethoxy group influence metabolic stability compared to smaller alkoxy substituents?

  • Methodology : Conduct in vitro microsomal stability assays (e.g., human liver microsomes) to compare half-life (t₁/₂) and intrinsic clearance (CLint). The bulky cyclohexylmethoxy group reduces oxidative metabolism by cytochrome P450 enzymes due to steric hindrance, as observed in analogs like 5-Bromo-2-(cyclohexylmethoxy)aniline . Contrast with methoxy or ethoxy derivatives, which show faster demethylation/deethylation.

Q. What strategies mitigate regioselectivity challenges during nucleophilic aromatic substitution (SNAr) at the 5-bromo position?

  • Methodology : Use DFT calculations to predict charge distribution; the 5-bromo site is more electrophilic due to the cyano group’s meta-directing effect. Optimize reaction conditions (e.g., DMF as solvent, Cs₂CO₃ base) to favor substitution over elimination. For example, in analogous bromopyridines, adding catalytic CuI improves yields in amination reactions . Monitor competing pathways (e.g., cyano group hydrolysis) via LC-MS.

Q. How can researchers resolve contradictory cytotoxicity data in cell-based assays for derivatives of this compound?

  • Methodology : Perform dose-response profiling across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects. Use solubility-enhanced formulations (e.g., DMSO/PEG mixtures) to ensure compound availability. Cross-validate with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation). Structural analogs with cyclohexylmethoxy groups have shown variable activity due to off-target interactions with membrane transporters .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • Methodology : Employ HPLC-PDA-MS with C18 columns (gradient elution: 0.1% formic acid in H₂O/MeCN) to separate degradation products. Track the loss of the parent compound and identify major degradants (e.g., de-brominated species or cyclohexylmethoxy cleavage). Forced degradation studies (40°C/75% RH, 14 days) reveal hydrolytic instability of the cyano group in acidic conditions .

Methodological Challenges and Solutions

Q. Why might crystallization attempts fail for this compound, and how can this be addressed?

  • Solution : The compound’s planar pyridine ring and flexible cyclohexylmethoxy group hinder crystal lattice formation. Use polymorph screening with solvents of varying polarity (e.g., ethyl acetate/hexane). Co-crystallization with co-formers (e.g., succinic acid) or salt formation (e.g., HCl) may improve crystallinity. For analogs, slow evaporation in dichloromethane/n-hexane mixtures yielded suitable crystals for XRD .

Q. How do steric effects from the cyclohexylmethoxy group impact catalytic asymmetric transformations?

  • Insight : The bulky group creates a chiral environment, enabling asymmetric catalysis. For example, in Pd-catalyzed α-arylation, the cyclohexylmethoxy group directs face-selective coordination to the metal center, as seen in related pyridine derivatives . Use chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee).

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